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molecular formula C14H10Cl3NO3 B8510404 2-{4-[(3,5-Dichloropyridin-2-yl)oxy]phenoxy}propanoyl chloride CAS No. 60074-82-0

2-{4-[(3,5-Dichloropyridin-2-yl)oxy]phenoxy}propanoyl chloride

Cat. No. B8510404
M. Wt: 346.6 g/mol
InChI Key: NADUNELKTNMTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05213606

Procedure details

Thionyl chloride (18.8 mL, 257.1 mmol) is added dropwise to a mixture of 2-{p-[(3,5-dichloro-2-pyridyl)oxy]phenoxy}propionic acid (21.1 g, 64.3 mmol) in chloroform (220 mL). When the addition is complete, dimethylformamide (1.5 mL) is added and the reaction mixture is stirred for 21 hours at 63° C., concentrated in vacuo and chased with chloroform to obtain the title product as a yellow syrup which is identified by 1H NMR spectral analysis.
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:7]([O:13][C:14]2[CH:25]=[CH:24][C:17]([O:18][CH:19]([CH3:23])[C:20](O)=[O:21])=[CH:16][CH:15]=2)=[N:8][CH:9]=[C:10]([Cl:12])[CH:11]=1.CN(C)C=O>C(Cl)(Cl)Cl>[Cl:5][C:6]1[C:7]([O:13][C:14]2[CH:25]=[CH:24][C:17]([O:18][CH:19]([CH3:23])[C:20]([Cl:3])=[O:21])=[CH:16][CH:15]=2)=[N:8][CH:9]=[C:10]([Cl:12])[CH:11]=1

Inputs

Step One
Name
Quantity
18.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
21.1 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(OC(C(=O)O)C)C=C1
Name
Quantity
220 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
63 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 21 hours at 63° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo and chased with chloroform

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(OC(C(=O)Cl)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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